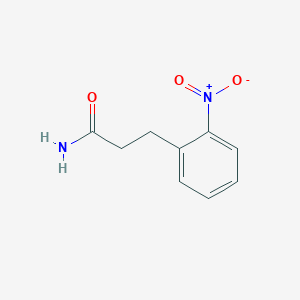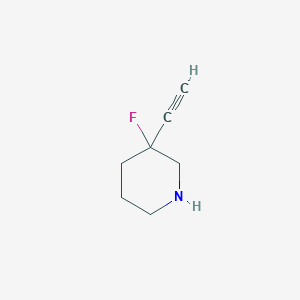
3-Ethynyl-3-fluoropiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-3-fluoropiperidine is a fluorinated piperidine derivative with the molecular formula C7H10FN.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-3-fluoropiperidine typically involves the introduction of a fluorine atom into the piperidine ring. One common method is the enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters using palladium-catalyzed reactions. This method yields high enantiomeric excess and is efficient for producing 3-fluoropiperidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of inexpensive starting materials like ethyl fluoroacetate can make the production cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethynyl-3-fluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated derivatives.
Reduction: Reduction reactions can modify the ethynyl group to other functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated ketones, while reduction can produce fluorinated alkanes .
Applications De Recherche Scientifique
3-Ethynyl-3-fluoropiperidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mécanisme D'action
The mechanism of action of 3-Ethynyl-3-fluoropiperidine involves its interaction with molecular targets and pathways. The fluorine atom’s electronic effects can modify the compound’s properties, such as pKa and lipophilicity, which in turn affect its biological activity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
3-Fluoropiperidine: Shares the fluorinated piperidine core but lacks the ethynyl group.
N-methyl-3-fluoropiperidinium salts: Similar structure but with a methyl group instead of an ethynyl group.
Uniqueness: 3-Ethynyl-3-fluoropiperidine is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct electronic and steric properties. These properties can enhance the compound’s metabolic stability and modify its interaction with biological targets, making it a valuable compound in drug discovery .
Propriétés
Formule moléculaire |
C7H10FN |
|---|---|
Poids moléculaire |
127.16 g/mol |
Nom IUPAC |
3-ethynyl-3-fluoropiperidine |
InChI |
InChI=1S/C7H10FN/c1-2-7(8)4-3-5-9-6-7/h1,9H,3-6H2 |
Clé InChI |
QIICIWULHUHFTC-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(CCCNC1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


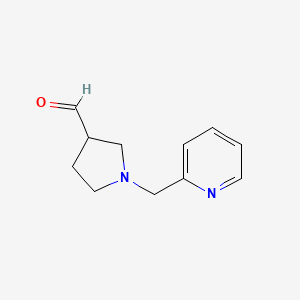
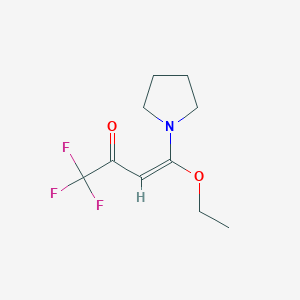
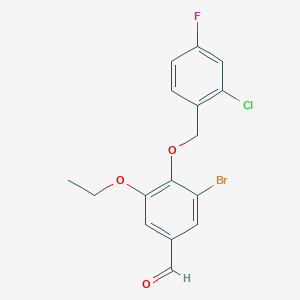

![(2',6'-Dimethoxy-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12997042.png)
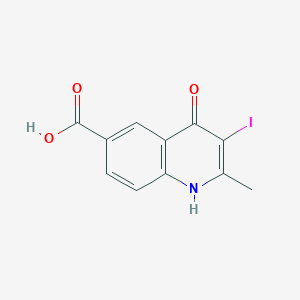
![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12997066.png)
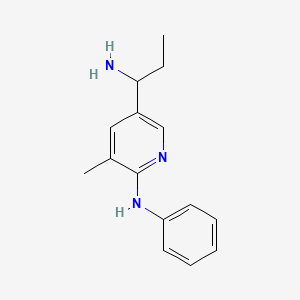
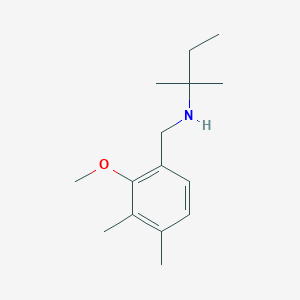
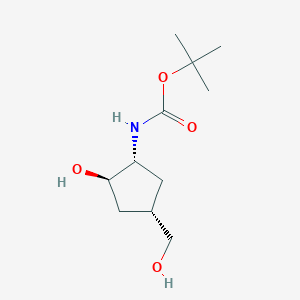
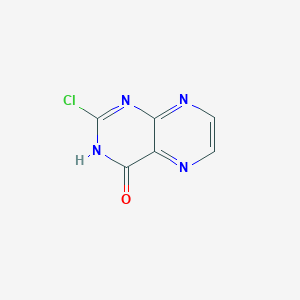
![tert-Butyl 4,4-difluoro-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12997101.png)
